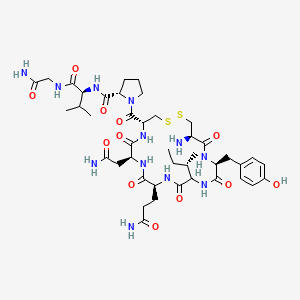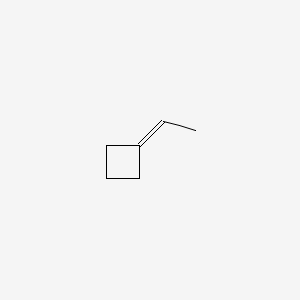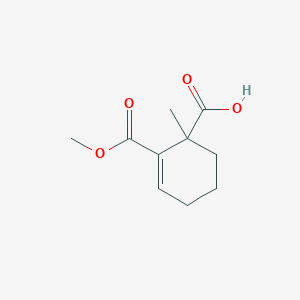
9H-Carbazole, 9-(1-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-(1-ethoxyethyl)-: is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- typically involves the alkylation of 9H-carbazole with 1-ethoxyethyl halides under basic conditions. A common method includes the use of potassium tert-butoxide as a base in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for 9H-Carbazole, 9-(1-ethoxyethyl)- are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(1-ethoxyethyl)- can undergo oxidation reactions to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the carbazole ring. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amino carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: 9H-Carbazole, 9-(1-ethoxyethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers with enhanced electronic properties .
Biology: In biological research, carbazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The ethoxyethyl group can improve the compound’s solubility and bioavailability .
Medicine: Carbazole derivatives, including 9H-Carbazole, 9-(1-ethoxyethyl)-, are investigated for their anticancer, antiviral, and anti-inflammatory properties. They are potential candidates for drug development due to their ability to interact with various biological targets .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). The addition of the ethoxyethyl group can enhance the material’s stability and performance in electronic devices .
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-(1-ethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound without the ethoxyethyl group.
9-Ethyl-9H-carbazole: A derivative with an ethyl group instead of an ethoxyethyl group.
9H-Carbazole-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.
Uniqueness: 9H-Carbazole, 9-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5509-27-3 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
9-(1-ethoxyethyl)carbazole |
InChI |
InChI=1S/C16H17NO/c1-3-18-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3 |
Clé InChI |
AOOCJLHLWQANCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


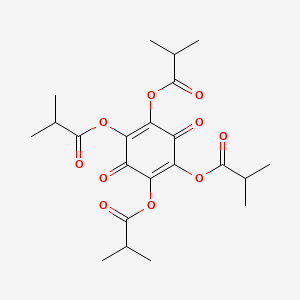
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
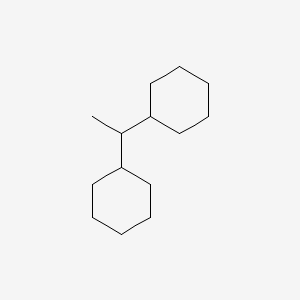
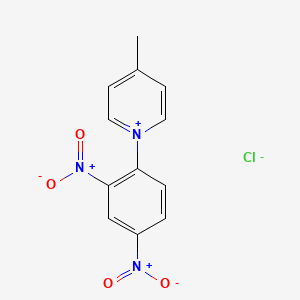



![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
